5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5N3O2 and its molecular weight is 187.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-CYANO-4-AZAINDOLE-3-CARBOXYLIC ACID, also known as 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-cyano- or 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological effects . These compounds have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-CYANO-4-AZAINDOLE-3-CARBOXYLIC ACID. For instance, it is recommended to prevent the chemical from entering drains, indicating that it may be sensitive to certain environmental conditions . .
Properties
IUPAC Name |
5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-1-2-7-8(12-5)6(4-11-7)9(13)14/h1-2,4,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTJGOZSZSGMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C(=O)O)N=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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